molecular formula C29H18Cl4O4 B14937788 5,7-bis[(2,4-dichlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one

5,7-bis[(2,4-dichlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one

Cat. No.: B14937788
M. Wt: 572.3 g/mol
InChI Key: BKVXJJOEYXZQPM-UHFFFAOYSA-N
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Description

5,7-bis[(2,4-dichlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one is a synthetic organic compound with the molecular formula C29H18Cl4O4 It is known for its unique chemical structure, which includes two 2,4-dichlorobenzyl groups attached to a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-bis[(2,4-dichlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one typically involves the reaction of 5,7-dihydroxy-2-phenyl-4H-chromen-4-one with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5,7-bis[(2,4-dichlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

5,7-bis[(2,4-dichlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-bis[(2,4-dichlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit certain biochemical pathways or modulate cellular processes, leading to its observed biological activities .

Properties

Molecular Formula

C29H18Cl4O4

Molecular Weight

572.3 g/mol

IUPAC Name

5,7-bis[(2,4-dichlorophenyl)methoxy]-2-phenylchromen-4-one

InChI

InChI=1S/C29H18Cl4O4/c30-20-8-6-18(23(32)10-20)15-35-22-12-27(36-16-19-7-9-21(31)11-24(19)33)29-25(34)14-26(37-28(29)13-22)17-4-2-1-3-5-17/h1-14H,15-16H2

InChI Key

BKVXJJOEYXZQPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC4=C(C=C(C=C4)Cl)Cl)OCC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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